(3-Chlorothiophen-2-yl)boronic acid
Overview
Description
Synthesis Analysis
(3-Chlorothiophen-2-yl)boronic acid is a key intermediate used in the biomedical industry. It plays a crucial role in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing drugs targeting specific diseases related to boron and thiophene derivatives .
Molecular Structure Analysis
The molecular formula of (3-Chlorothiophen-2-yl)boronic acid is C4H4BClO2S, and its molecular weight is 162.4 g/mol. The structure consists of a thiophene ring with a chlorine atom and a boronic acid group attached .
Chemical Reactions Analysis
(3-Chlorothiophen-2-yl)boronic acid can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. These reactions involve transmetalation from boron to palladium, leading to the formation of new C–C bonds .
Scientific Research Applications
For “(3-Chlorothiophen-2-yl)boronic acid”, it’s important to note that it’s a specialty chemical often used in research and development . The exact applications can depend on the research goals and the other compounds used in the experiments.
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Organic Synthesis
- Boronic acids, including “(3-Chlorothiophen-2-yl)boronic acid”, are often used in organic synthesis . They can participate in various types of reactions, such as Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. This makes them valuable tools in the synthesis of complex organic molecules .
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Materials Science
- Boronic acids can be incorporated into polymers to create boronic acid-containing hydrogels . These hydrogels have interesting properties, such as glucose-sensitivity, reversibility, and self-healing . They can be used in the design of various glucose sensors and self-regulated insulin delivery devices .
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Medicinal Chemistry
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Chemical Synthesis
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Pharmaceutical Research
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Analytical Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-chlorothiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFHGIVONBNWST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598275 | |
Record name | (3-Chlorothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorothiophen-2-yl)boronic acid | |
CAS RN |
324024-80-8 | |
Record name | (3-Chlorothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorothiophene-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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